![molecular formula C12H15N3O2 B153468 tert-butyl 6-amino-1H-indazole-1-carboxylate CAS No. 219503-81-8](/img/structure/B153468.png)
tert-butyl 6-amino-1H-indazole-1-carboxylate
Overview
Description
“tert-butyl 6-amino-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 219503-81-8 . It has a molecular weight of 233.27 . The IUPAC name for this compound is tert-butyl 6-amino-1H-indazole-1-carboxylate .
Molecular Structure Analysis
The InChI code for “tert-butyl 6-amino-1H-indazole-1-carboxylate” is 1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-butyl 6-amino-1H-indazole-1-carboxylate” is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
“tert-butyl 6-amino-1H-indazole-1-carboxylate” is used in chemical synthesis . It’s a key component in the synthesis of a variety of complex molecules. The compound is often used in laboratories for research and development purposes .
Anticancer Research
This compound has been used in the design and synthesis of novel 6-substituted aminoindazole derivatives as potential anticancer agents . One of the derivatives, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells .
Inhibitor Design
The compound has been used in the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response . Inhibitors of IDO1 are being investigated for their potential in cancer treatment .
Pharmacokinetics Research
The compound’s physicochemical properties, such as its lipophilicity and water solubility, make it a subject of interest in pharmacokinetics research . Understanding these properties can help in the design of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties .
Safety Research
The safety profile of “tert-butyl 6-amino-1H-indazole-1-carboxylate” is also a subject of research . Understanding the safety profile of a compound is crucial in drug development .
Synthetic Approaches
Recent strategies for the synthesis of 1H- and 2H-indazoles, including “tert-butyl 6-amino-1H-indazole-1-carboxylate”, have been summarized in scientific literature . These strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-aminoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZKAXFZUIBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475907 | |
Record name | 1-BOC-6-AMINO-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219503-81-8 | |
Record name | 1-BOC-6-AMINO-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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